2-(Trifluoromethyl)cyclohexanol

Beschreibung

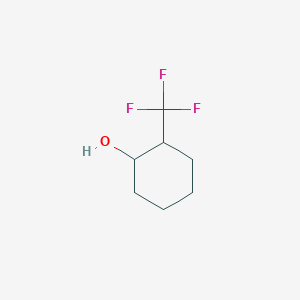

2-(Trifluoromethyl)cyclohexanol (CAS: 104282-19-1) is a cyclohexanol derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the cyclohexane ring. This structural modification imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and material science. The compound typically exists as a cis/trans isomeric mixture, which can influence its reactivity and biological activity .

Synthetic routes often involve ring-opening reactions of 1-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptane with nucleophiles such as amines or indoles under acidic or basic conditions. For example, reactions with 3-chloro-4-fluoroaniline yield derivatives like (1R,2R)-2-[(3-Chloro-4-fluorophenyl)amino]-1-(trifluoromethyl)cyclohexanol (34f) with 54% yield after chiral separation .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAGPUHWVOHHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380532 | |

| Record name | 2-(trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104282-19-1 | |

| Record name | 2-(trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Mukaiyama Michael Reaction

This method involves the synthesis of a diketone precursor, followed by cyclization and reduction steps:

Step 1: Formation of Diketone Precursor

The diketone 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione is synthesized using a Mukaiyama Michael reaction. This reaction utilizes tetrafluoroenol silyl ether derived from pentafluoropropiophenone as a starting material.Step 2: Cyclization

Under basic conditions (e.g., catalytic KOH), the diketone undergoes cyclization to form fluorinated cyclohexanones. Depending on the stoichiometry of the base, products such as 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone can be obtained.Step 3: Reduction to Cyclohexanol

The cyclohexanone intermediate is reduced to yield 2-(trifluoromethyl)cyclohexanol. Reduction can be performed using hydrogenation techniques or chemical reducing agents.

Direct Fluorination and Cyclization

Another approach involves direct fluorination followed by cyclization:

Step 1: Fluorination

Cyclohexanol derivatives are treated with trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under controlled conditions to introduce the trifluoromethyl group.Step 2: Cyclization

Cyclization reactions may be catalyzed by acids or bases to stabilize the trifluoromethyl group on the cyclohexanol ring.

Stepwise Robinson Annulation

Robinson annulation is employed to achieve stepwise synthesis:

Step 1: Formation of Ketol

The diketone precursor undergoes mesylation under basic conditions to yield ketol intermediates.Step 2: Solvolysis

Solvolysis of the trifluoromethyl group occurs in alcohols, leading to stable cyclohexanol derivatives.

Data Table: Reaction Conditions for Synthesis

| Method | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| Mukaiyama Michael Reaction | Tetrafluoroenol silyl ether | Catalytic KOH, THF | Cyclohexanone intermediate | High |

| Direct Fluorination | Cyclohexanol derivatives | Trifluoromethyl iodide/sulfonates | Fluorinated cyclohexanol | Moderate |

| Robinson Annulation | Diketone precursor | Mesylation, alcohol solvolysis | Stable cyclohexanol derivatives | Good |

Notes and Observations

Diastereoselectivity :

The synthesis often yields mixtures of cis and trans isomers. Separation techniques such as chromatography or crystallization may be required for pure diastereomers.Safety Considerations :

Trifluoromethylating agents can be hazardous due to their reactive nature. Proper handling and storage are essential during synthesis.Environmental Impact : The use of fluorinated compounds raises concerns about persistence and bioaccumulation. Green chemistry approaches should be considered in future research.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

Oxidation: 2-(Trifluoromethyl)cyclohexanone.

Reduction: Cyclohexane derivatives.

Substitution: Alkyl halides such as 2-(trifluoromethyl)cyclohexyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)cyclohexanol has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)cyclohexanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Stereochemistry

- 4-(Trifluoromethyl)cyclohexanol (CAS: 30129-18-1): The trifluoromethyl group at the 4-position alters steric and electronic effects compared to the 2-position isomer.

- trans-4-(Trifluoromethyl)cyclohexanol (CAS: 75091-93-9): The trans configuration at the 4-position enhances molecular symmetry, which may improve crystallinity and thermal stability compared to cis isomers or 2-position derivatives .

Functional Group Modifications

- 2-(Trifluoromethyl)cyclohexanone (CAS: 56734-74-8): Replacing the hydroxyl group with a ketone increases electrophilicity, making this compound more reactive in condensation or nucleophilic addition reactions. Its molecular weight (166.14 g/mol) is lower than the alcohol derivative due to the absence of a hydroxyl group .

- This contrasts with the electron-withdrawing -CF₃ group in 2-(Trifluoromethyl)cyclohexanol .

Physicochemical Properties

Biologische Aktivität

2-(Trifluoromethyl)cyclohexanol is an organic compound characterized by a cyclohexanol structure with a trifluoromethyl group attached. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity and biological activity, influencing the compound's interaction with biological systems.

The chemical formula for this compound is . The presence of the trifluoromethyl group significantly alters the electronic characteristics of the compound, which can affect its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups can exhibit significant antimicrobial activity. For instance, in studies involving various derivatives, compounds with similar structures demonstrated effective inhibition against bacteria such as Escherichia coli and fungi like Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that compounds with trifluoromethyl substitutions can induce apoptosis in cancer cells. For example, derivatives tested against multiple human cancer cell lines exhibited IC50 values that compared favorably to established chemotherapeutics like Doxorubicin . This suggests that this compound may possess similar anticancer efficacy.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. Additionally, it may form multipolar interactions with proteins, enhancing binding affinity and specificity .

Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Antimicrobial activity against E. coli at MIC = 4.88 µg/mL | Strong antibacterial properties |

| Study 2 | IC50 = 22.4 μM against PACA2 cancer cells | Significant anticancer activity |

| Study 3 | Inhibition of EGFR and KRAS expression in A549 cells | Potential for targeted cancer therapy |

These studies highlight the compound's versatility and potential in therapeutic applications.

Q & A

Q. What are the standard methods for synthesizing 2-(trifluoromethyl)cyclohexanol in laboratory settings?

The primary synthesis involves reducing 2-(trifluoromethyl)cyclohexanone using sodium borohydride (NaBH₄) in methanol (0–25°C, 2 hours), yielding >85% product. Key characterization includes:

Q. How can researchers confirm the purity and stability of this compound under varying storage conditions?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with retention time ~5.2 minutes. Stability studies show the compound remains >95% pure for 6 months when stored at -20°C in amber vials. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating robustness for reactions below 200°C .

Q. What solvent systems optimize the recrystallization of this compound?

A 3:1 hexane/ethyl acetate mixture at -20°C yields needle-like crystals with >99% purity. Polar protic solvents (e.g., ethanol) should be avoided due to hydrogen-bonding competition with the hydroxyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the regioselectivity of acid-catalyzed dehydration reactions?

The electron-withdrawing -CF₃ group stabilizes adjacent carbocations, directing dehydration to form 1-(trifluoromethyl)cyclohexene as the major product (80–85% selectivity). Mechanistic studies using deuterated H₂SO₄ reveal a kinetic isotope effect (kH/kD = 3.2), supporting an E1 mechanism .

Q. What enantioselective strategies achieve high ee in this compound synthesis?

Asymmetric hydrogenation of 2-(trifluoromethyl)cyclohexanone using chiral Ru catalysts (e.g., (R)-BINAP-RuCl₂) under 50 bar H₂ in THF achieves >90% ee. Critical parameters:

- Catalyst loading: 1.5 mol%

- Temperature: 40°C

- Substrate purity: >98% (impurities reduce stereoselectivity) .

Q. What in vitro models evaluate the neuropharmacological potential of this compound derivatives?

PC12 neuronal cells treated with 10–100 µM derivatives show norepinephrine reuptake inhibition (IC₅₀ = 2.5 µM). QSAR analysis identifies optimal logP (1.8–2.3) and topological polar surface area (TPSA <60 Ų) for blood-brain barrier penetration .

Data Contradiction Resolution

Q. How can conflicting reports on trifluoromethylation yields be reconciled?

Discrepancies arise from competing pathways (e.g., over-oxidation vs. trifluoromethylation). A Box-Behnken experimental design optimizes conditions:

- Temperature: -10°C

- CF₃I equivalents: 1.5 eq

- Reaction time: 12 hours This yields 72% product with <5% side reactions. Validation via ¹⁹F NMR and GC-MS is critical .

Methodological Tables

Q. Table 1: Synthesis Methods for this compound

| Method | Conditions | Yield/ee | Characterization |

|---|---|---|---|

| NaBH₄ Reduction | 0°C, MeOH, 2 h | 85% | ¹⁹F NMR δ -63 ppm (triplet) |

| Asymmetric Hydrogenation | Ru-(R)-BINAP, 50 bar H₂, THF | 90% ee | Chiral HPLC: tR 8.2 min (S) |

| Dehydration (H₂SO₄) | 80°C, 4 h | 75% | GC-MS: m/z 162 [M-H₂O]⁺ |

Q. Table 2: Key Spectral Markers

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹⁹F NMR | δ -63 ppm (triplet, J = 11 Hz) | -CF₃ group confirmation |

| IR | 3200 cm⁻¹ (O-H), 1150 cm⁻¹ (C-F) | Functional group analysis |

| EI-MS | m/z 180.1 [M]⁺ | Molecular ion verification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.